

# 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol IUPAC name and synonyms

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## Compound of Interest

Compound Name: 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

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An In-depth Technical Guide to **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol**: Synthesis, Properties, and Applications

## Abstract

This technical guide provides a comprehensive overview of **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol**, a bifunctional molecule indispensable in modern organic synthesis. The strategic placement of a stable silyl ether and a reactive primary alcohol makes this compound a versatile building block. This document, intended for researchers, chemists, and drug development professionals, will delve into its chemical identity, physicochemical properties, a field-proven synthesis protocol, and its critical applications, particularly in pharmaceutical and materials science. The narrative emphasizes the rationale behind its synthetic utility, grounded in the principles of protecting group chemistry.

## Chemical Identity and Physicochemical Properties

**4-((tert-Butyldimethylsilyl)oxy)butan-1-ol** is a bifunctional organic compound featuring a primary alcohol and a tert-butyldimethylsilyl (TBDMS or TBS) ether. The TBDMS group serves as a sterically hindered and robust protecting group, rendering one of the hydroxyl groups of the parent 1,4-butanediol inert to a wide range of reaction conditions. This selective protection allows for chemical transformations to be carried out exclusively at the free primary alcohol.

IUPAC Name: 4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol[1][2][3]

#### Common Synonyms:

- 4-(tert-Butyldimethylsilyloxy)-1-butanol[1]
- 4-tert-Butyldimethylsiloxy-1-butanol[3][4]
- 1-tert-Butyldimethylsilyl-4-hydroxybutane[1][5]
- 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol[1][6]
- TBDMS-protected 1,4-butanediol

## Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. It is typically a clear, colorless oil with low water solubility, a characteristic imparted by the lipophilic silyl group.[1][6]

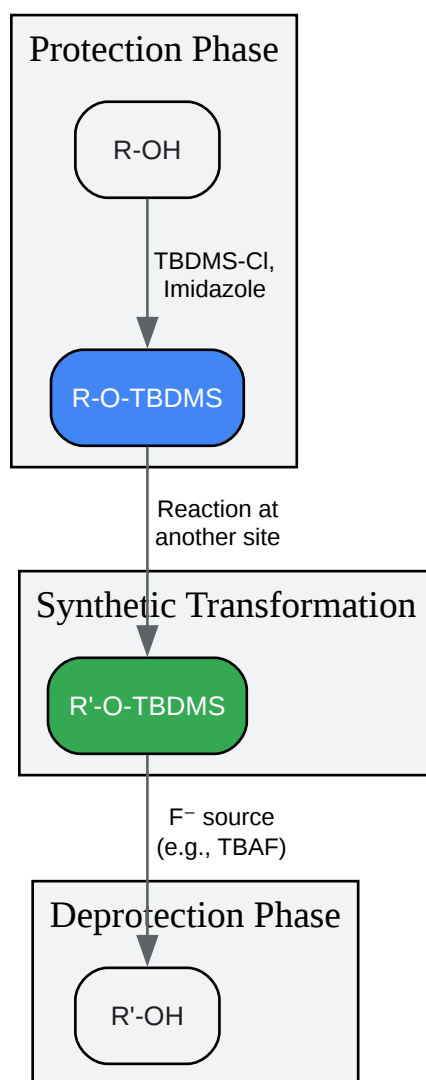
Property	Value	Source(s)
CAS Number	87184-99-4	[1][2][7][8]
Molecular Formula	C <sub>10</sub> H <sub>24</sub> O <sub>2</sub> Si	[1][2][7]
Molecular Weight	204.38 g/mol	[1][2][4]
Appearance	Clear, colorless oil	[1][5][6]
Boiling Point	63-66 °C @ 0.3 mmHg	[5][9]
Density	0.888 g/mL at 25 °C	[5][9]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.4390	[5][9]
Solubility	Soluble in dichloromethane, ethyl acetate, methanol.[4][5] Slightly soluble in water (2.0 g/L at 25°C).[3][4][5]	
InChIKey	IJEMXJANZPVITP-UHFFFAOYSA-N	[1][2][3]
Canonical SMILES	CC(C)(C)--INVALID-LINK--(C)OCCCCO	[1][2][3]

## The Strategic Role of the TBDMS Protecting Group

In multi-step organic synthesis, the success of a synthetic campaign often hinges on a robust protecting group strategy. The TBDMS group is a workhorse in this domain due to its ideal balance of stability and selective reactivity.[1]

Expertise & Experience Insight: The choice of the TBDMS group over other silyl ethers (like trimethylsilyl, TMS) is a deliberate one. Its significant steric bulk, conferred by the tert-butyl group, dramatically slows the rate of both its formation and cleavage. This moderated reactivity is advantageous, preventing accidental deprotection under mildly acidic or basic conditions where a TMS ether would be labile. It is stable to a wide array of non-acidic reagents, including many oxidizing and reducing agents, organometallics, and Wittig-type reagents.

The core utility is the ability to mask a reactive hydroxyl group, perform chemistry elsewhere in the molecule, and then cleanly remove the TBDMS group to reveal the original alcohol. This protection-deprotection sequence is fundamental to its application.



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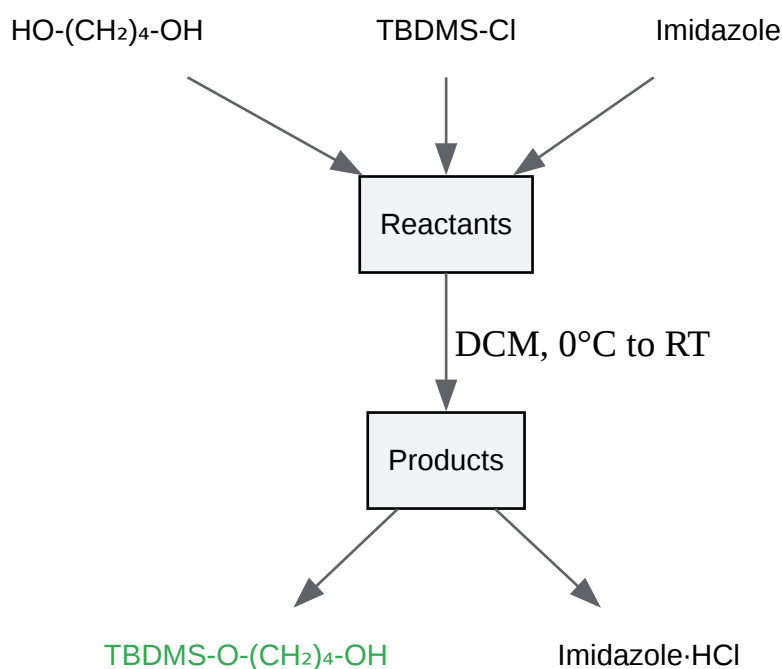
Caption: General workflow for TBDMS protection/deprotection.

## Synthesis and Purification

The most common and efficient synthesis of **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol** involves the mono-protection of 1,4-butanediol.[10] The challenge in this synthesis is achieving high selectivity for the mono-silylated product over the di-silylated byproduct.

## Causality Behind Experimental Choices:

- **Stoichiometry:** Using a slight excess of the diol relative to the silylating agent (tert-butyldimethylchlorosilane, TBDMS-Cl) can favor mono-protection, but this often leads to separation challenges. A more common and reliable approach is to use equimolar amounts and carefully control the reaction time.
- **Base:** Imidazole is the base of choice.[1][5] It serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, and it also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that rapidly silylates the alcohol.
- **Solvent and Temperature:** Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert and effectively solubilizes the reactants.[5] The reaction is typically started at 0 °C to moderate the initial exothermic reaction and then allowed to proceed at room temperature for controlled conversion.[5]



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Caption: Synthesis of **4-((tert-butyldimethylsilyl)oxy)butan-1-ol**.

## Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures, ensuring high yield and purity.[5]

Reagent/Material	Molar Eq.	Function
1,4-Butanediol	1.0	Starting substrate
tert-Butyldimethylchlorosilane (TBDMS-Cl)	1.0	Silylating agent
Imidazole	2.0	Base and catalyst
Anhydrous Dichloromethane (DCM)	-	Reaction solvent
Saturated NaHCO <sub>3</sub> (aq)	-	Quenching agent
Brine	-	Aqueous wash
Anhydrous Na <sub>2</sub> SO <sub>4</sub> or MgSO <sub>4</sub>	-	Drying agent
Silica Gel (230-400 mesh)	-	Stationary phase for chromatography
Ethyl Acetate/Hexane	-	Mobile phase for chromatography

### Step-by-Step Methodology:

- **Reaction Setup:** To a stirred solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane, add imidazole (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C using an ice bath.
- **Addition of Silylating Agent:** Dissolve tert-butyldimethylchlorosilane (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture.
- **Reaction Progression:** Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

- Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.<sup>[5]</sup> Transfer the mixture to a separatory funnel and extract with dichloromethane (2x volume).<sup>[5]</sup> Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.<sup>[5]</sup>
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 20-40% ethyl acetate) to afford the pure product as a colorless oil.<sup>[5]</sup> A typical yield is >90%.<sup>[5]</sup>

## Key Applications in Research and Development

The utility of **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol** stems from its identity as a C4 building block with orthogonal reactivity at each terminus.

## Intermediate in Pharmaceutical Synthesis

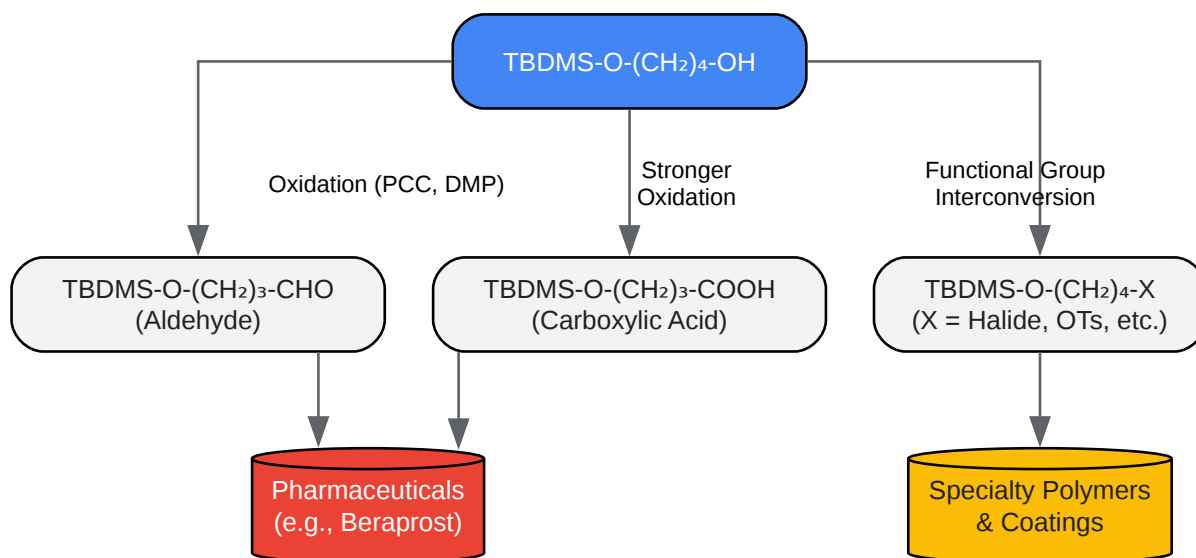
This compound is a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The protected hydroxyl allows the free alcohol to be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, which are then used in subsequent coupling reactions.

- Prostaglandin Synthesis: The TBDMS group is used to selectively protect hydroxyl groups during the intricate synthesis of prostaglandins, which are potent bioactive lipids.<sup>[1]</sup>
- Beraprost Sodium: The aldehyde derived from the oxidation of **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol** is a key intermediate in the synthesis of the anticoagulant drug Beraprost.<sup>[10]</sup>
- Kinase Inhibitors: It is also used in the synthesis of ROCK kinase inhibitors and indoleamine 2,3-dioxygenase (IDO) enzyme activity regulators.<sup>[10]</sup>

## Material Science and Polymer Chemistry

In material science, the compound serves as a precursor for modifying surfaces or synthesizing specialty polymers.<sup>[1][11]</sup>

- **Siloxane-Based Materials:** The silanol functionality, after deprotection, can be used to develop siloxane-based polymers and coatings.[1][11] The incorporation of the butanol linker can improve properties like thermal stability and mechanical flexibility.
- **Adhesives and Coatings:** Its properties contribute to improved durability and performance in specialty coatings and adhesives.[11]



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Caption: Synthetic pathways originating from the title compound.

## Handling and Storage

**Handling:** As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. The compound is considered an irritant.[2]

**Storage:** **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol** is sensitive to moisture, which can slowly cleave the silyl ether.[4][5] It should be stored under an inert gas (nitrogen or argon) in a tightly sealed container at 2-8°C.[5][9]

## Conclusion



**4-((tert-Butyldimethylsilyl)oxy)butan-1-ol** is more than a simple chemical; it is a strategic tool that enables complex molecular architecture. Its value lies in the predictable and reliable behavior of the TBDMS protecting group, which allows chemists to execute multi-step syntheses with high levels of control and efficiency. From life-saving pharmaceuticals to advanced materials, this versatile C4 building block continues to be a cornerstone of modern synthetic chemistry, empowering innovation across scientific disciplines.

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